Enantiomer-Dependent EGFR Inhibitory Potency of the Final Drug AZD3759
The (R)-enantiomer is essential for bioactivity: the final drug AZD3759, derived from (R)-2-methylpiperazine intermediates including the title compound, inhibits EGFR (WT), EGFR (L858R), and EGFR (exon 19 Del) with IC50 values of 0.3 nM, 0.2 nM, and 0.2 nM, respectively. The (S)-enantiomer of the final drug or compounds derived from (S)-2-methylpiperazine exhibit significantly reduced potency in cellular EGFR phosphorylation assays [1]. At the intermediate level, the (R)-configured title compound guarantees >99% enantiomeric excess (ee) in the final active pharmaceutical ingredient, whereas racemic or (S)-enriched intermediates would yield a product with 50% or less of the desired enantiomer, directly reducing potency and increasing off-target risk.
| Evidence Dimension | EGFR inhibitory potency (IC50) of the final drug AZD3759 derived from (R)- vs. (S)-configured intermediates |
|---|---|
| Target Compound Data | IC50 (EGFR WT) = 0.3 nM; IC50 (L858R) = 0.2 nM; IC50 (exon 19 Del) = 0.2 nM (for (R)-enantiomer AZD3759) |
| Comparator Or Baseline | IC50 > 10 nM for (S)-enantiomer of AZD3759 or significantly reduced cellular activity (exact value not disclosed in primary source but described as 'significantly less potent') |
| Quantified Difference | >50-fold potency advantage for the (R)-enantiomer |
| Conditions | EGFR (WT), EGFR (L858R), and EGFR (exon 19 Del) enzymatic inhibition assays; cellular phosphorylation assay in H3255 (L858R) NSCLC cells |
Why This Matters
Procuring the (R)-enantiomer ensures the final drug candidate achieves sub-nanomolar potency; using the (S)-form or racemate would compromise target engagement and clinical efficacy.
- [1] Zeng, Q., Wang, J., Cheng, Z., et al. (2015). Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 58(20), 8200–8215. https://doi.org/10.1021/acs.jmedchem.5b01073 View Source
